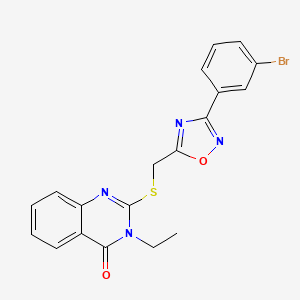
2-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-ethylquinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-ethylquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C19H15BrN4O2S and its molecular weight is 443.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Applications
Several studies have synthesized derivatives of quinazolin-4(3H)-ones to evaluate their antimicrobial and antifungal efficacies. For instance, compounds have shown significant activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi, indicating their potential as broad-spectrum antimicrobial agents (Gul et al., 2017). Similarly, hybrid derivatives containing quinoline and 1,3,4-oxadiazole linked via sulfur atoms have exhibited potent antimicrobial activity against various bacterial and fungal strains (Modh et al., 2013).
Antiviral Applications
Research has also highlighted the antiviral potential of quinazolinone derivatives. For example, certain synthesized compounds have demonstrated distinct antiviral activity against Herpes simplex and vaccinia viruses, highlighting their promise as antiviral agents (Selvam et al., 2010).
Antitumor and Anticancer Applications
The anticancer potential of quinazolinone derivatives has been extensively studied. These compounds have been evaluated against various cancer cell lines, demonstrating moderate to high levels of antitumor activities. For instance, novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure have shown potent inhibitory activities against cancer cell lines, comparable to 5-fluorouracil, a positive control (Fang et al., 2016). Another study synthesized quinazolinone-based derivatives as dual inhibitors for VEGFR-2 and EGFR tyrosine kinases, showing potent cytotoxic activity against cervical, lung adenocarcinoma, and triple-negative breast cancer cells (Riadi et al., 2021).
Anticonvulsant Applications
Quinazolinone derivatives have been evaluated for their anticonvulsant activity, with some compounds showing potent effects. This suggests their potential use in the treatment of convulsive disorders, further highlighting the versatility of quinazolinone derivatives in pharmaceutical research (Rajasekaran et al., 2013).
Eigenschaften
IUPAC Name |
2-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-ethylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN4O2S/c1-2-24-18(25)14-8-3-4-9-15(14)21-19(24)27-11-16-22-17(23-26-16)12-6-5-7-13(20)10-12/h3-10H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLFQMXXRQHIRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-fluoro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide](/img/structure/B2684004.png)

![Methyl 6-({4'-carbamoyl-[1,4'-bipiperidine]-1'-yl}methyl)-4-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2684006.png)
![2-[1-(4-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2684007.png)
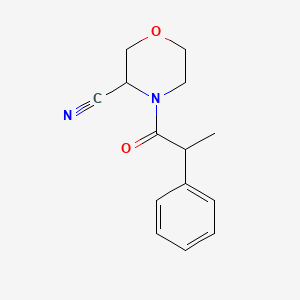
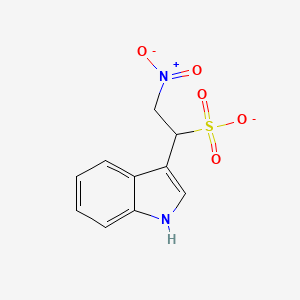

![N-(4-ethylphenyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2684012.png)
![2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)aniline](/img/structure/B2684013.png)
![3-methyl-1-propyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidine-2,4,5-trione](/img/structure/B2684015.png)
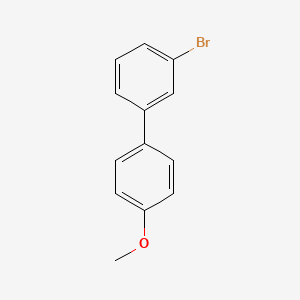
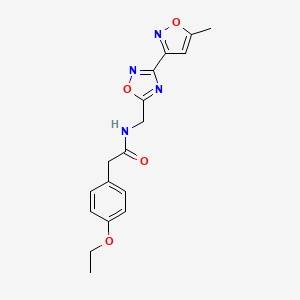
![Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride](/img/structure/B2684021.png)